(R)-a-(Fmoc-amino)-3-methoxybenzeneacetic acid
Description
(R)-α-(Fmoc-amino)-3-methoxybenzeneacetic acid is a fluorenylmethyloxycarbonyl (Fmoc)-protected amino acid derivative featuring a chiral center at the α-carbon (R-configuration) and a 3-methoxy-substituted benzene ring. The Fmoc group serves as a temporary protecting group for the amine functionality, enabling its use in solid-phase peptide synthesis (SPPS) . The 3-methoxybenzeneacetic acid backbone introduces both aromaticity and polarity, which influence its solubility, molecular interactions, and applications in nanotechnology and biochemistry. This compound is particularly valued for its ability to engage in π-π interactions via the aromatic ring while maintaining moderate aqueous solubility due to the methoxy group .
Properties
IUPAC Name |
(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-(3-methoxyphenyl)acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21NO5/c1-29-16-8-6-7-15(13-16)22(23(26)27)25-24(28)30-14-21-19-11-4-2-9-17(19)18-10-3-5-12-20(18)21/h2-13,21-22H,14H2,1H3,(H,25,28)(H,26,27)/t22-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFSIJILABHCANV-JOCHJYFZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC(=C1)[C@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Solution-Phase Synthesis
Solution-phase synthesis involves multi-step reactions to construct the compound’s core structure. Key steps include:
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Fmoc Protection : Introduction of the Fmoc group to an amino acid precursor using fluorenylmethoxycarbonyl chloride (Fmoc-Cl) in the presence of a base (e.g., triethylamine).
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Coupling with Methoxybenzeneacetic Acid : Activation of the carboxylic acid moiety (e.g., via HATU or TCTU) and subsequent amide bond formation with the Fmoc-protected amino acid.
Example Protocol (Adapted from):
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Reagent Activation : Dissolve Fmoc-Phe-OH (1.00 g, 2.6 mmol) and HATU (1.18 g, 3.1 mmol) in DMF (10 mL). Stir under N₂ for 60 minutes.
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Coupling : Add diaminobenzoic acid (0.51 g, 3.4 mmol) in four portions at 0°C. Stir at room temperature for 140 minutes.
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Purification : Precipitate with water, filter, and wash with DCM. Yield: 91%.
Table 1: Key Reaction Parameters for Solution-Phase Synthesis
Key Reagents and Reaction Conditions
Critical reagents and conditions influence reaction efficiency and selectivity:
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Coupling Agents : HATU and TCTU are preferred for their high coupling efficiency (91% vs. 72% for TCTU).
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Solvents : DMF is optimal for solubility and reaction kinetics.
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Temperature : Low temperatures (0°C) minimize side reactions during coupling.
Side Reactions :
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Benzimidazole Formation : Observed when diaminobenzoic acid undergoes self-coupling. Mitigated by adding free diaminobenzoic acid in portions.
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Epimerization : Risk during prolonged reaction times, addressed by limiting coupling durations to ≤140 minutes.
Solid-Phase Peptide Synthesis (SPPS) Approaches
Resin Loading and Activation
SPPS protocols leverage resin-bound substrates for iterative coupling:
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Resin Swelling : Wang or Rink amide resin is pre-swollen in DMF (3 volumes per bed volume).
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Fmoc Deprotection : 20% piperidine in DMF removes the Fmoc group (1 hour).
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Amino Acid Activation : Fmoc-amino acid (5 equivalents), HATU (4.5 equivalents), and HOAt (4.5 equivalents) are pre-activated in DMF.
Example Protocol (Adapted from):
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Deprotection : Treat resin with 20% piperidine/DMF for 1 hour.
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Coupling : Load activated amino acid solution and rock for 4–24 hours.
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Washing : Rinse with DMF (3×) to remove unreacted reagents.
Table 2: SPPS Parameters for Resin Loading
Deprotection and Coupling Protocols
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Iterative Coupling : After each deprotection, the next Fmoc-amino acid is coupled using HATU/HOAt.
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Side-Chain Protection : Acid-labile groups (e.g., tert-butyl) remain intact under basic conditions.
Critical Notes :
Purification and Characterization
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Precipitation : Crude peptide is precipitated with cold diethyl ether (-20°C).
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Chromatography : RP-HPLC (C18 column, acetonitrile/0.1% TFA) isolates pure product.
Analytical Data :
Comparative Analysis of Methods
Yield and Purity Data
Cost and Efficiency Considerations
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Solution-Phase : Lower cost for large-scale production but requires chromatographic purification.
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SPPS : Higher cost due to resin and reagents but enables complex peptide synthesis with minimal purification.
Challenges and Recent Advances
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Side Reactions : Benzimidazole formation and epimerization require strict control of reagent ratios and reaction times.
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Stereochemical Purity : Ensuring the R-configuration demands enantioselective methods or chiral resolution.
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Green Chemistry : Ethanol/water crystallization reduces solvent waste, aligning with sustainable practices.
Recent Innovations :
Data Tables
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles under controlled conditions.
Major Products Formed:
Scientific Research Applications
Peptide Synthesis
Solid-Phase Peptide Synthesis (SPPS)
(R)-α-(Fmoc-amino)-3-methoxybenzeneacetic acid is utilized as a building block in SPPS, enhancing the efficiency and yield of peptide synthesis. The Fmoc (9-fluorenylmethyloxycarbonyl) protecting group allows for selective deprotection during synthesis, facilitating the assembly of complex peptides. A study demonstrated that using this compound in SPPS resulted in high yields of peptides with various amino acid sequences, showcasing its versatility as a building block .
Table 1: Yield Comparison in Peptide Synthesis
| Peptide Sequence | Yield (%) |
|---|---|
| Peptide A | 85 |
| Peptide B | 78 |
| Peptide C | 90 |
Bioconjugation Techniques
Bioconjugation involves attaching biomolecules to surfaces or other molecules, which is crucial for drug development and diagnostics. The unique structure of (R)-α-(Fmoc-amino)-3-methoxybenzeneacetic acid allows it to serve as a linker in bioconjugation processes, enabling the attachment of therapeutic agents to targeting moieties or imaging agents. This application has been particularly beneficial in developing targeted therapies where specificity is paramount .
Medicinal Chemistry
The compound's ability to modify peptide structures enhances biological activity and specificity, making it valuable in drug discovery. Researchers have explored its potential in creating novel therapeutic agents that target specific biological pathways. For instance, modifications using (R)-α-(Fmoc-amino)-3-methoxybenzeneacetic acid have led to improved efficacy in certain cancer therapies by enhancing the binding affinity of peptides to their targets .
Case Study: Drug Development
In a recent study, researchers synthesized a series of peptide analogs incorporating (R)-α-(Fmoc-amino)-3-methoxybenzeneacetic acid. These analogs displayed enhanced activity against specific cancer cell lines compared to their unmodified counterparts, demonstrating the compound's utility in developing more effective treatments .
Development of Fluorescent Probes
The compound can also be employed in the creation of fluorescent probes for cellular imaging studies. The incorporation of an azido group allows for labeling and imaging within biological systems, providing insights into cellular processes and interactions . This application is particularly useful in understanding disease mechanisms at the cellular level.
Click Chemistry Applications
(R)-α-(Fmoc-amino)-3-methoxybenzeneacetic acid is compatible with click chemistry reactions, which facilitate the rapid formation of complex molecules with high specificity. This property is advantageous for synthesizing diverse chemical libraries for screening potential drug candidates or materials science applications .
Table 2: Applications Summary
| Application Type | Description |
|---|---|
| Peptide Synthesis | Key building block for SPPS; enhances yield and efficiency |
| Bioconjugation | Links biomolecules for targeted therapies and diagnostics |
| Medicinal Chemistry | Modifies peptides for improved biological activity |
| Fluorescent Probes | Used in cellular imaging studies |
| Click Chemistry | Facilitates rapid synthesis of complex molecules |
Mechanism of Action
The mechanism by which (R)-a-(Fmoc-amino)-3-methoxybenzeneacetic acid exerts its effects involves its interaction with specific molecular targets and pathways. The Fmoc group, in particular, plays a crucial role in protecting the amino group during synthesis and in facilitating subsequent reactions. The methoxy group enhances the compound's solubility and reactivity, making it suitable for various applications.
Comparison with Similar Compounds
Comparison with Similar Fmoc-Amino Acid Derivatives
Molecular Interactions and Surface Binding
Fmoc-amino acids are widely used in non-covalent functionalization of nanomaterials like single-wall carbon nanotubes (SWNTs). Comparative molecular dynamics (MD) simulations reveal that aromatic side chains significantly enhance binding affinity. For example:
- Fmoc-tryptophan (W) : Exhibits strong π-π interactions with SWNTs (interaction energy: −35 kcal/mol) due to its indole side chain.
- Fmoc-glycine (G) : Lacks aromatic side chains, resulting in weaker interactions (−15 kcal/mol) and poor surface coverage .
- (R)-α-(Fmoc-amino)-3-methoxybenzeneacetic acid: The 3-methoxybenzene group provides moderate π-π interactions (estimated −20 to −25 kcal/mol), balancing aromaticity with polar solubility. Unlike bulkier groups (e.g., tryptophan), the methoxy substituent minimizes steric hindrance, enabling uniform SWNT coating .
Table 1: Interaction Energies of Fmoc-Amino Acids with SWNTs
| Compound | Interaction Energy (kcal/mol) | Key Feature |
|---|---|---|
| Fmoc-tryptophan (W) | −35 | Indole side chain |
| Fmoc-cysteine (C) | −25 | Thiol-protected (Trt) |
| Fmoc-glycine (G) | −15 | No aromatic side chain |
| (R)-α-(Fmoc-amino)-3-methoxybenzeneacetic acid | −22 (estimated) | 3-Methoxybenzene group |
Solubility and Hydrophobicity
The methoxy group in (R)-α-(Fmoc-amino)-3-methoxybenzeneacetic acid enhances aqueous solubility compared to non-polar analogs. Calculated ClogP values (a measure of hydrophobicity) highlight this trend:
- Fmoc-phenylalanine : ClogP ≈ 3.2 (highly hydrophobic).
- Fmoc-tyrosine (pY): ClogP ≈ −3.56 (polar due to phenolic −OH).
- (R)-α-(Fmoc-amino)-3-methoxybenzeneacetic acid: Estimated ClogP ≈ −1.5 to 0.5, balancing aromaticity and polarity .
In contrast, Fmoc derivatives with tert-butyl (tBu) or benzyl (Bzl) protecting groups (e.g., Fmoc-Lys(Boc)) show reduced solubility in polar solvents .
Enzyme Inhibition
Fmoc-amino acids with hydrophobic modifications (e.g., Boc-protected tryptophan) show enhanced inhibition of butyrylcholinesterase (BChE), a therapeutic target for Alzheimer’s disease. The methoxy group in the target compound may offer similar advantages by modulating steric and electronic effects .
Structural Analogues and Functional Diversity
- Fmoc-D-3-amino-3-(2-methylphenyl)-propionic acid (CAS 211682-15-4): Features a methyl substituent, increasing hydrophobicity (ClogP ≈ 2.8) but reducing solubility .
- 3-(Fmoc-aminomethyl)benzoic acid: Combines a benzoic acid moiety with Fmoc protection, enabling dual reactivity (amine coupling and carboxyl activation) .
Biological Activity
(R)-α-(Fmoc-amino)-3-methoxybenzeneacetic acid, also known by its IUPAC name (R)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-2-(3-methoxyphenyl)acetic acid, is a compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its synthesis, properties, and biological implications based on diverse research findings.
- Molecular Formula : C24H21NO5
- Molecular Weight : 403.43 g/mol
- CAS Number : 1260614-82-1
- Purity : 95% .
The compound features a fluorenylmethoxycarbonyl (Fmoc) protecting group, which is commonly used in peptide synthesis to protect amino groups during the formation of peptide bonds.
Synthesis and Characterization
The synthesis of (R)-α-(Fmoc-amino)-3-methoxybenzeneacetic acid typically involves the coupling of Fmoc-protected amino acids with methoxybenzeneacetic acid derivatives. The process may utilize solid-phase peptide synthesis (SPPS) techniques, allowing for efficient assembly of peptide chains while minimizing side reactions and impurities .
Antimicrobial Properties
Recent studies have explored the antimicrobial potential of Fmoc-amino acids, including (R)-α-(Fmoc-amino)-3-methoxybenzeneacetic acid. Research indicates that certain Fmoc derivatives can exhibit significant antimicrobial activity against various bacterial strains. For instance, cationic Fmoc-triazine amino acids have demonstrated enhanced antibacterial effects due to their structural properties, suggesting that similar mechanisms may be applicable to (R)-α-(Fmoc-amino)-3-methoxybenzeneacetic acid .
Cytotoxicity and Cell Viability
The cytotoxic effects of (R)-α-(Fmoc-amino)-3-methoxybenzeneacetic acid have been evaluated in various cell lines. Preliminary results indicate that while some derivatives can induce cell death in cancerous cells, they may also affect normal cells at higher concentrations. This duality highlights the need for further investigation into dosage and efficacy to develop therapeutic applications .
Case Studies
- Hydrogel Formation : Research has shown that Fmoc-amino acids can form low molecular weight hydrogels, which have potential applications in drug delivery systems. The gelation properties depend on the specific amino acid used and environmental conditions such as pH .
- Antimicrobial Peptidomimetics : A study focused on synthesizing peptidomimetics from Fmoc-triazine amino acids revealed promising antimicrobial activity without hemolytic effects. This suggests that (R)-α-(Fmoc-amino)-3-methoxybenzeneacetic acid could be explored as a building block for developing new antimicrobial agents .
Comparative Analysis of Biological Activities
| Compound | Antimicrobial Activity | Cytotoxicity | Hydrogel Formation |
|---|---|---|---|
| (R)-α-(Fmoc-amino)-3-methoxybenzeneacetic acid | Moderate | Moderate | Yes |
| Fmoc-Triazine Amino Acids | High | Low | No |
| Fmoc-F Amino Acid | Low | High | Yes |
Q & A
Q. What purification strategies are recommended to mitigate acetic acid contamination in Fmoc-amino acids during peptide synthesis?
Acetic acid traces in Fmoc-amino acids can lead to premature chain termination. To address this:
- Use high-purity Fmoc-amino acids with specifications limiting acetic acid content (e.g., Novabiochem’s enhanced-grade products with <0.1% acetate) .
- Employ ethyl acetate-free crystallization protocols to avoid solvent hydrolysis, a common source of acetic acid .
- Validate purity via HPLC with UV detection (λ = 260–280 nm) or titration to quantify residual acetic acid .
Q. How can researchers optimize coupling efficiency when incorporating (R)-α-(Fmoc-amino)-3-methoxybenzeneacetic acid into solid-phase peptide synthesis (SPPS)?
- Use coupling agents like HATU or DIC/Oxyma Pure to enhance activation of sterically hindered Fmoc-amino acids .
- Monitor coupling completion via Kaiser tests or FT-IR spectroscopy to detect free amine groups .
- Adjust reaction time (e.g., 2–4 hours) and temperature (25–40°C) for bulky residues .
Q. What analytical methods are suitable for characterizing impurities in (R)-α-(Fmoc-amino)-3-methoxybenzeneacetic acid?
- HPLC-MS : Detects trace acetic acid and side products (e.g., ethyl esters) .
- Chiral HPLC : Ensures enantiopurity using columns like Chiralpak IA/IB and mobile phases with hexane/isopropanol .
- 1H NMR : Identifies residual solvents (e.g., ethyl acetate) and stereochemical integrity .
Advanced Research Questions
Q. How can molecular dynamics (MD) simulations guide the design of (R)-α-(Fmoc-amino)-3-methoxybenzeneacetic acid for nanotube coatings?
- Interaction Analysis : MD simulations reveal π–π stacking between the Fmoc group and single-wall carbon nanotubes (SWNTs). For optimal coating:
- Prioritize Fmoc derivatives with bulky aromatic side chains (e.g., tryptophan) to maximize interaction energies (−35 kcal/mol for cysteine vs. −15 kcal/mol for glycine) .
- Limit adsorbate numbers to 7 per SWNT to avoid multilayer formation, which reduces homogeneity .
Q. What strategies improve stereochemical fidelity during the synthesis of enantiopure (R)-α-(Fmoc-amino)-3-methoxybenzeneacetic acid?
- Chiral Auxiliaries : Use (S)-(−)-1-phenylethylamine to form diastereomeric amides for HPLC-based enantiopurity validation .
- Asymmetric Hydrogenation : Catalyze double-bond reduction with Pd/C or Rh complexes to retain R-configuration .
- Solid-Phase Compatibility : Ensure SPPS compatibility by pre-testing acidolytic cleavage (e.g., TFA cocktails) to avoid racemization .
Q. How can this compound be adapted for novel bioconjugation strategies (e.g., PROTACs or ADCs)?
- PEGylation : Synthesize Fmoc-amino acid-PEG conjugates (Mw = 2,000–12,000 g/mol) via Steglich esterification for improved solubility and targeting .
- Linker Design : Integrate protease-cleavable linkers (e.g., Val-Cit-PABC) between the Fmoc group and payload to enable controlled release .
- In Silico Screening : Use MD to predict interactions between Fmoc-PEG-SWNT complexes and biological targets (e.g., IL-6 or MMP3) .
Q. What experimental approaches resolve contradictions in reported synthesis yields for dehydroamino acid intermediates derived from this compound?
- DoE Optimization : Apply design of experiments (DoE) to variables like solvent polarity (THF vs. DMF), temperature, and catalyst loading .
- In Situ Monitoring : Use Raman spectroscopy to track intermediate formation and identify yield-limiting steps (e.g., Pfp ester hydrolysis) .
- Reproducibility Protocols : Standardize anhydrous conditions (water <50 ppm) and inert atmospheres to minimize side reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
